molecular formula C15H19BrO3 B8201229 5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde

5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde

Cat. No.: B8201229
M. Wt: 327.21 g/mol
InChI Key: PKHACSOTEVBKOC-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde is an organic compound with a complex structure, featuring a bromine atom, a cyclohexylmethoxy group, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-(cyclohexylmethoxy)-3-methoxybenzaldehyde. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide or aluminum bromide. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde is unique due to the presence of both the bromine atom and the cyclohexylmethoxy group. This combination of functional groups provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-18-14-8-13(16)7-12(9-17)15(14)19-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHACSOTEVBKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2CCCCC2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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